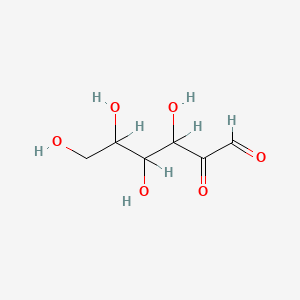

Galactosone

Descripción

Contextualization within the Chemistry of Dicarbonyl Monosaccharides

3,4,5,6-Tetrahydroxy-2-oxohexanal belongs to the class of dicarbonyl monosaccharides, which are carbohydrates containing two carbonyl groups. wikipedia.org Specifically, it is an α-ketoaldehyde, possessing both a ketone group at the C2 position and an aldehyde group at the C1 position. This dual functionality imparts a high degree of reactivity to the molecule.

Monosaccharides are the simplest form of carbohydrates and serve as the fundamental building blocks for more complex sugars. numberanalytics.combritannica.com They are classified based on the number of carbon atoms and the type of carbonyl group they contain (aldehyde or ketone). byjus.com 3,4,5,6-Tetrahydroxy-2-oxohexanal is a hexose (B10828440), meaning it has a six-carbon backbone. The presence of the dicarbonyl moiety distinguishes it from common monosaccharides like glucose and fructose (B13574), which are aldoses and ketoses, respectively. msu.edu

The formation of dicarbonyl compounds like 3,4,5,6-tetrahydroxy-2-oxohexanal often occurs during the degradation of monosaccharides. agriculturejournals.cz These reactive species are key intermediates in various chemical transformations, including the Maillard reaction, a non-enzymatic browning reaction crucial in food chemistry. mdpi.comejmoams.comlibretexts.org In this context, 3,4,5,6-tetrahydroxy-2-oxohexanal is formed from the oxidation of D-glucose or D-fructose.

Stereochemical Considerations and Isomeric Forms of Hexosuloses

Hexosuloses, the systematic name for 2-keto sugars, exhibit a rich stereochemistry due to the presence of multiple chiral centers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. masterorganicchemistry.comyoutube.com

For 3,4,5,6-tetrahydroxy-2-oxohexanal, the stereochemistry at carbons 3, 4, and 5 determines its specific isomeric form. The most common isomer is D-glucosone, which has the D-arabino configuration. wikipedia.orgnih.gov The IUPAC name for this specific isomer is (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal. wikipedia.org

Isomers can be broadly categorized into enantiomers and diastereomers. masterorganicchemistry.comutexas.edu Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.comutexas.edu The different spatial arrangements of the hydroxyl groups along the carbon chain lead to various diastereomers of 3,4,5,6-tetrahydroxy-2-oxohexanal, each with potentially distinct chemical and biological properties.

| Isomer Name | Systematic Name | CAS Number |

|---|---|---|

| D-Glucosone | (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | 1854-25-7 |

| D-Galactosone | D-lyxo-2-Hexosulose | 54142-77-7 |

Data sourced from PubChem and other chemical databases. wikipedia.orgnih.govnih.gov

Significance as a Model Compound and Reactive Intermediate in Complex Systems

3,4,5,6-Tetrahydroxy-2-oxohexanal serves as a pivotal model compound and a highly reactive intermediate in several complex chemical and biochemical systems. Its significance is particularly pronounced in the study of the Maillard reaction. nih.govnih.gov This reaction, which occurs between amino acids and reducing sugars, is responsible for the color and flavor development in many cooked foods. mdpi.comejmoams.com 3,4,5,6-Tetrahydroxy-2-oxohexanal is a key dicarbonyl intermediate in the Maillard reaction, arising from the Amadori rearrangement product. wikipedia.org Its high reactivity drives subsequent reactions that lead to the formation of a diverse array of flavor compounds and brown nitrogenous polymers known as melanoidins. ejmoams.com

The α-dicarbonyl structure of 3,4,5,6-tetrahydroxy-2-oxohexanal makes it a potent precursor in the formation of advanced glycation end-products (AGEs). AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is implicated in various age-related diseases.

Furthermore, this compound is utilized as a building block in the synthesis of other carbohydrates and has been investigated for its role in various metabolic pathways. glpbio.com Its ability to participate in numerous reactions makes it an invaluable tool for researchers studying the intricate mechanisms of carbohydrate degradation, food chemistry, and the pathophysiology of diseases associated with glycation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10O6 | nih.gov |

| Molecular Weight | 178.14 g/mol | nih.gov |

| IUPAC Name | (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

| Melting Point | 118–120°C | |

| Solubility | Slightly soluble in water and methanol |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

54142-77-7 |

|---|---|

Fórmula molecular |

C6H10O6 |

Peso molecular |

178.14 g/mol |

Nombre IUPAC |

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6+/m1/s1 |

Clave InChI |

DCNMIDLYWOTSGK-PBXRRBTRSA-N |

SMILES isomérico |

C([C@H]([C@@H]([C@@H](C(=O)C=O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(=O)C=O)O)O)O)O |

Sinónimos |

2-ketoglactose D-lyxo-2-hexosulose galactosone |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Chemoenzymatic and Microbial Synthesis Approaches for 2-keto-L-gulonic acid

The industrial production of 2-keto-L-gulonic acid (2-KLG) predominantly relies on a two-step fermentation process. encyclopedia.pubmdpi.com This method is a cornerstone of modern Vitamin C manufacturing, efficiently converting simple sugars into the valuable 2-KLG precursor. nih.gov

Enzymatic Oxidation Pathways from Hexose (B10828440) Precursors (e.g., L-sorbose, D-sorbitol)

The primary pathway for the microbial synthesis of 2-KLG begins with D-sorbitol, which is produced by the chemical hydrogenation of D-glucose. psu.edu The first fermentation step involves the oxidation of D-sorbitol to L-sorbose. encyclopedia.pubmdpi.com This bioconversion is efficiently carried out by microorganisms, most notably Gluconobacter oxydans, which possesses a robust sorbitol dehydrogenase enzyme. encyclopedia.pubnih.gov

The second and more complex fermentation step converts L-sorbose into 2-KLG. nih.gov One identified biochemical route is the "sorbosone pathway," where L-sorbose is first oxidized to L-sorbosone, which is then further oxidized to yield 2-keto-L-gulonic acid. nih.gov The initial oxidation to L-sorbosone is the rate-limiting step in this pathway. nih.gov Enzymes mediating this pathway have been identified in bacteria such as Pseudomonas putida. nih.gov Alternative pathways have also been proposed, suggesting that the conversion from L-sorbose may proceed through L-idose and L-idonic acid intermediates. psu.edu

Biocatalytic Systems for Production (e.g., Gluconobacter species)

A variety of microorganisms have been identified for their ability to produce 2-KLG, including species of Acetobacter, Pseudomonas, Serratia, and Klebsiella. psu.edu However, the most successful and widely adopted industrial systems utilize a mixed-culture fermentation. encyclopedia.pubgoogleapis.com

The classic two-step fermentation process employs:

Gluconobacter oxydans : In the first step, this bacterium is used for the high-yield conversion of D-sorbitol to L-sorbose. mdpi.com It is a fast and efficient process, with some methods achieving L-sorbose yields of 279.7 g/L from 300 g/L of D-sorbitol in just 16 hours. mdpi.com

The table below summarizes the 2-KLG production by various microbial systems.

Production of 2-keto-L-gulonic acid by Different Microbial Strains| Microbial System | Substrate | Concentration of 2-KLG Produced | Reference |

|---|---|---|---|

| Pseudomonas species | L-sorbose (20 g/L) | < 1 g/L | psu.edu |

| Gluconobacter oxydans (pure culture) | L-sorbose (80 g/L) | ~1.5 g/L | psu.edu |

| Gluconobacter oxydans IFO 3293 (pure culture) | Sorbose | 3.4 g/L | vt.edu |

| Gluconobacter oxydans ATCC 621 (pure culture) | Sorbose | 5.7 g/L | vt.edu |

| DSM 4027 (mixed culture) | Sorbose (100 g/L) | 25 g/L | vt.edu |

| Gluconobacter oxydans & Bacillus megaterium (mixed culture) | L-sorbose (70 g/L) | > 40 g/L | googleapis.com |

| Ketogulonicigenium vulgare & Bacillus megaterium | L-sorbose | 7.18 g/L (siderophore enhanced) | researchgate.net |

| Ketogulonicigenium vulgare & G. oxydans (engineered) | D-glucose | 76.6 g/L | mdpi.com |

Optimization of Reaction Conditions for Yield and Stereocontrol

Optimizing fermentation conditions is critical for maximizing the yield and efficiency of 2-KLG production. Key parameters that are controlled include temperature, pH, time, and substrate concentration.

For the catalytic oxidation of L-sorbose, studies have shown that increasing temperature and reaction time can negatively affect the conversion to 2-KLG. researchgate.netresearchgate.net One study using a Pt/Al₂O₃ catalyst determined the optimal conditions to be a temperature of 41.30°C, a pH of 8.23, and a reaction time of 3.25 hours, which resulted in a 43.70% yield. researchgate.netresearchgate.net

Optimized Conditions for 2-KLG Production

| Method | Variable Factors | Optimal Conditions | Resulting Yield | Reference |

|---|---|---|---|---|

| Catalytic Oxidation | Temperature, pH, Time | 41.30°C, pH 8.23, 3.25 hours | 43.70% | researchgate.netresearchgate.net |

| Mixed Fermentation (K. vulgare & B. megaterium) | Temperature | Stage 1 (Growth): 29-32°C | Enhanced Production | nih.govresearchgate.net |

| Stage 2 (Production): 35°C |

Targeted Chemical Synthesis Routes for 2-keto-L-gulonic acid

While biotechnological routes are dominant, chemical synthesis strategies, particularly those integrated into chemoenzymatic processes like the Reichstein process, are historically significant and illustrate fundamental principles of carbohydrate chemistry. psu.edu

Multi-step Organic Synthesis Strategies from Carbohydrate Derivatives

The original Reichstein process is a classic example of a multi-step chemoenzymatic synthesis. psu.edu After the initial fermentative conversion of D-sorbitol to L-sorbose, the process relies on a series of chemical reactions. psu.edu L-sorbose is protected using acetone (B3395972) to form diacetonesorbose. This protected intermediate is then chemically oxidized to diacetone-2-keto-L-gulonic acid. psu.edu The final steps involve acidic hydrolysis to remove the acetone protecting groups, yielding 2-KLG, which is then converted to ascorbic acid. psu.edu Such multi-step syntheses require careful control of protecting groups to ensure that oxidation occurs at the desired position. nih.gov

Regioselective and Stereoselective Introduction of Carbonyl Functionalities

The synthesis of complex carbohydrates and their derivatives is challenging due to the presence of multiple hydroxyl groups with similar reactivity. nih.govchemrxiv.org Achieving regioselectivity—the ability to react a single, specific hydroxyl group—is paramount. chemrxiv.org The introduction of a carbonyl group, as required for 2-KLG synthesis, is typically achieved through oxidation.

Strategies to achieve regioselective oxidation include:

Use of Protecting Groups : As seen in the Reichstein process, functional groups that are not meant to react are temporarily masked with protecting groups. psu.edunih.gov This allows for the targeted chemical modification of the unprotected hydroxyl group. The choice of protecting group can also influence the stereochemical outcome of reactions. nih.gov

Enzymatic Catalysis : Enzymes are highly specific catalysts that can target a particular hydroxyl group on a carbohydrate backbone, offering excellent regio- and stereoselectivity under mild reaction conditions.

Directed Oxidation : Certain reagents can be directed by an existing functional group on the sugar molecule to react at a nearby position. For example, methods involving hypervalent iodine reagents with catalytic metal salts can achieve oxidative glycosylation with high anomeric control, guided by a neighboring hydroxyl group. researchgate.net

These synthetic strategies are fundamental to carbohydrate chemistry and enable the precise construction of molecules like 2-keto-L-gulonic acid from readily available sugar precursors. chemrxiv.orgchemrxiv.org

Retrosynthetic Analysis of Dicarbonyl Sugar Frameworks

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. lkouniv.ac.inrnlkwc.ac.inyoutube.com For a dicarbonyl sugar framework like 3,4,5,6-Tetrahydroxy-2-oxohexanal, the disconnection approach focuses on the key functional groups—the aldehyde and the ketone—and the stereochemically rich polyol backbone.

A primary disconnection strategy for 1,2-dicarbonyl compounds involves breaking the bond between the two carbonyl carbons. However, a more synthetically viable approach for this class of compounds is to consider functional group interconversions (FGI). The 1,2-dicarbonyl moiety can be retrosynthetically derived from an α-hydroxy ketone, which in turn can be accessed from a monosaccharide precursor.

Considering 3,4,5,6-Tetrahydroxy-2-oxohexanal (Galactosone), a logical retrosynthetic disconnection leads back to D-galactose. The synthesis can be envisioned through the introduction of a carbonyl group at the C-2 position of galactose. This transformation can be achieved through a derivatization-hydrolysis sequence, a common strategy in carbohydrate chemistry.

A plausible retrosynthetic pathway is as follows:

Target Molecule: 3,4,5,6-Tetrahydroxy-2-oxohexanal

Disconnection 1 (C=N bond hydrolysis): This step disconnects the dicarbonyl precursor, the osazone, to reveal the dicarbonyl compound. This points to a phenylhydrazone or osazone as a key intermediate.

Disconnection 2 (Oxidation/Derivatization): The osazone can be formed from a parent hexose through reaction with phenylhydrazine (B124118). This reaction involves the oxidation of the C-2 hydroxyl group.

Starting Material: D-galactose, a readily available and stereochemically defined monosaccharide.

This analysis highlights a synthetic strategy that commences with the reaction of D-galactose with phenylhydrazine to form D-galactose phenylosazone, followed by the hydrolysis of the osazone to yield the target α-ketoaldehyde, 3,4,5,6-Tetrahydroxy-2-oxohexanal.

Mechanistic Studies of 3,4,5,6-Tetrahydroxy-2-oxohexanal Formation

The formation of 3,4,5,6-Tetrahydroxy-2-oxohexanal can be achieved through several mechanistic pathways, each with its own implications for synthetic efficiency and potential side reactions.

Role of Acid-Catalyzed Tautomerization in Synthetic Efficiency

Acid-catalyzed tautomerization plays a crucial role in the formation and stability of 3,4,5,6-Tetrahydroxy-2-oxohexanal, particularly in the context of its synthesis from precursors like osazones. youtube.comyoutube.comyoutube.com Keto-enol tautomerism, the equilibrium between a ketone or aldehyde and its corresponding enol form, is significantly accelerated in the presence of an acid catalyst. youtube.comyoutube.com

In the synthesis of α-ketoaldehydes from osazone hydrolysis, the initial product of the reaction is often the enol form. Acid catalysis facilitates the rapid conversion of this enol intermediate to the more stable keto form of the final dicarbonyl product. youtube.com The mechanism involves the protonation of the enol double bond, followed by the deprotonation of the hydroxyl group to yield the ketone.

| Catalyst Condition | Role in Synthesis | Impact on Efficiency |

| Acidic | Promotes rapid keto-enol tautomerization | Increases yield by favoring the stable keto form |

| Neutral/Basic | Slower tautomerization | May lead to side reactions of the enol intermediate |

Derivatization-Hydrolysis Sequences (e.g., Phenylhydrazine Methods)

A well-established method for the synthesis of α-dicarbonyl sugars involves the formation of a phenylosazone derivative from a parent monosaccharide, followed by hydrolysis. yale.edumgcub.ac.in This sequence effectively introduces a carbonyl group at the C-2 position of an aldose.

The reaction of D-galactose with three equivalents of phenylhydrazine in a weakly acidic medium yields D-galactose phenylosazone. yale.edu The mechanism of osazone formation is complex and involves the initial formation of a phenylhydrazone at the C-1 aldehyde group. This is followed by a series of reactions, including an Amadori-type rearrangement and oxidation of the C-2 hydroxyl group by a second molecule of phenylhydrazine, which is reduced to aniline (B41778) and ammonia. yale.edu A third molecule of phenylhydrazine then reacts with the newly formed carbonyl at C-2 to give the osazone.

The subsequent hydrolysis of the D-galactose phenylosazone to 3,4,5,6-Tetrahydroxy-2-oxohexanal is a critical step. This is typically achieved by heating the osazone with an acid, such as hydrochloric acid, or by reacting it with another carbonyl compound like benzaldehyde, which acts as a scavenger for the phenylhydrazine. The hydrolysis mechanism involves the cleavage of the two C=N bonds of the osazone, liberating the dicarbonyl compound and phenylhydrazine. The use of a scavenger drives the equilibrium towards the desired product by removing the liberated phenylhydrazine. youtube.com

| Step | Reactants | Key Transformation |

| Derivatization | D-galactose, Phenylhydrazine | Formation of D-galactose phenylosazone |

| Hydrolysis | D-galactose phenylosazone, Acid/Scavenger | Cleavage of C=N bonds to yield 3,4,5,6-Tetrahydroxy-2-oxohexanal |

Formation as a Product of Oxidative Degradation Pathways

3,4,5,6-Tetrahydroxy-2-oxohexanal can be formed as a product of the oxidative degradation of carbohydrates, particularly through pathways related to the Maillard reaction. researchgate.netacs.org The Maillard reaction, a non-enzymatic browning reaction, involves the reaction of a reducing sugar with an amino compound. biosyn.com

The initial step is the condensation of a reducing sugar, such as lactose (B1674315) or galactose, with an amine to form a Schiff base. biosyn.com This Schiff base can then undergo an Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as an Amadori product. wikipedia.orgnih.gov

These Amadori products can then degrade through various pathways, especially under oxidative conditions, to form highly reactive dicarbonyl compounds. acs.org The degradation of the Amadori product derived from galactose can lead to the formation of 3,4,5,6-Tetrahydroxy-2-oxohexanal (this compound). This process involves the elimination of the amino group and further oxidation. While lactose itself is a disaccharide of galactose and glucose, its hydrolysis can release galactose which can then participate in these degradation pathways. nih.govlibretexts.orgnih.gov The oxidative degradation of lactose can also lead to the formation of aldobionic acids and other oxidation products. tue.nl

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3,4,5,6 Tetrahydroxy 2 Oxohexanal

Fundamental Reactivity of the α-Ketoaldehyde Moiety

The presence of the α-ketoaldehyde functional group makes 3,4,5,6-tetrahydroxy-2-oxohexanal a focal point for a variety of chemical transformations. This highly electrophilic structure is susceptible to attack by nucleophiles and can participate in several intramolecular and intermolecular reactions.

Nucleophilic Addition Chemistry and Functional Group Interconversions

The carbonyl carbons of the α-ketoaldehyde moiety in 3,4,5,6-tetrahydroxy-2-oxohexanal are electrophilic and readily undergo nucleophilic addition reactions. pressbooks.pubmasterorganicchemistry.com This is a primary reaction pathway for aldehydes and ketones. libretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate can then be protonated to yield an alcohol. pressbooks.pub

The reactivity of the carbonyl groups is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones towards nucleophiles. libretexts.org This increased reactivity is due to less steric hindrance and a greater partial positive charge on the aldehyde carbonyl carbon. libretexts.org In the case of 3,4,5,6-tetrahydroxy-2-oxohexanal, the aldehyde at the C1 position is typically more susceptible to nucleophilic attack than the ketone at the C2 position.

Nucleophilic addition can be initiated by a variety of nucleophiles, including water, alcohols, and amines. libretexts.org The addition of water, for instance, can lead to the formation of a hydrate. These reactions are often reversible, with the position of the equilibrium depending on the stability of the reactants and products. masterorganicchemistry.com

Intramolecular Cyclization and Ring-Chain Tautomerism

Due to the presence of multiple hydroxyl groups along its carbon chain, 3,4,5,6-tetrahydroxy-2-oxohexanal can undergo intramolecular nucleophilic addition, leading to the formation of cyclic hemiacetals. This process is a form of ring-chain tautomerism, an equilibrium between the open-chain form and one or more cyclic forms. nih.gov This phenomenon is common in carbohydrates. nih.govyoutube.com

The hydroxyl group at C5 or C6 can act as the intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (C1) or the ketone (C2). This results in the formation of five-membered (furanose) or six-membered (pyranose) rings, which are the most common cyclic structures for sugars. youtube.com The equilibrium between the open-chain and cyclic forms is dynamic, and the predominant form in solution depends on factors such as solvent and temperature. youtube.com

| Tautomerism Type | Description |

| Keto-Enol Tautomerism | An equilibrium between the keto form (containing a carbonyl group) and the enol form (containing a double bond and a hydroxyl group). masterorganicchemistry.comlibretexts.org |

| Ring-Chain Tautomerism | An equilibrium where a molecule can exist as both an open-chain structure and a cyclic structure due to intramolecular reactions. nih.govresearchgate.net |

Dimerization and Oligomerization Pathways

The high reactivity of α-ketoaldehydes like 3,4,5,6-tetrahydroxy-2-oxohexanal can also lead to dimerization and oligomerization reactions. These processes can occur through various mechanisms, including aldol-type condensations where an enolate of one molecule attacks a carbonyl group of another.

For α,β-unsaturated aldehydes and ketones, [4+2] cycloaddition reactions can lead to dimerization. nih.gov While 3,4,5,6-tetrahydroxy-2-oxohexanal is not α,β-unsaturated in its ground state, the potential for enolization creates reactive intermediates that could participate in such reactions. The formation of dimers and higher-order oligomers contributes to the complex mixture of products observed in reactions involving this compound.

Interfacial Chemistry in Non-Enzymatic Glycosylation Processes

3,4,5,6-Tetrahydroxy-2-oxohexanal is a key intermediate in non-enzymatic glycosylation, a process also known as the Maillard reaction. This series of reactions is responsible for the browning of food during cooking and also occurs in biological systems, leading to the formation of advanced glycation end-products (AGEs). wikipedia.orglatu.org.uy

Mechanistic Role in Maillard Reaction Cascades

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino group, typically from an amino acid or protein. wikipedia.orgfuturelearn.comhillpublisher.com The α-ketoaldehyde structure of 3,4,5,6-tetrahydroxy-2-oxohexanal makes it a potent participant in the later stages of this cascade.

The initial step involves the nucleophilic attack of the amino group on a carbonyl carbon of the sugar, forming an unstable Schiff base. futurelearn.comnih.gov This Schiff base then undergoes rearrangement to form a more stable Amadori product. futurelearn.comnih.gov The degradation of the Amadori product can lead to the formation of reactive dicarbonyl species, including α-ketoaldehydes like 3,4,5,6-tetrahydroxy-2-oxohexanal. nih.gov These highly reactive intermediates can then react further with amino groups, contributing to the formation of brown nitrogenous polymers known as melanoidins. wikipedia.org

| Maillard Reaction Stage | Key Events |

| Initial Stage | Condensation of a reducing sugar with an amino group to form a Schiff base, followed by rearrangement to an Amadori product. futurelearn.comnih.gov |

| Intermediate Stage | Degradation of the Amadori product to form reactive carbonyl species, including α-ketoaldehydes. nih.gov Strecker degradation of amino acids. latu.org.uy |

| Final Stage | Polymerization and condensation reactions leading to the formation of melanoidins. wikipedia.org |

Formation and Transformation of Carbonyl Intermediates in Glycation

In the context of glycation, 3,4,5,6-tetrahydroxy-2-oxohexanal is a significant reactive carbonyl intermediate. nih.gov Its formation can occur through the degradation of glycated proteins. nih.gov Once formed, this α-ketoaldehyde can readily react with free amino groups of proteins, leading to the formation of various advanced glycation end-products (AGEs).

The transformation of these carbonyl intermediates is a complex process. They can undergo a series of reactions including further oxidation, dehydration, and condensation with other molecules. nih.gov The cross-linking of proteins by these reactive intermediates is a key feature of advanced glycation and is implicated in various age-related and diabetic complications. nih.gov The study of the formation and fate of specific dicarbonyl compounds like 3,4,5,6-tetrahydroxy-2-oxohexanal is crucial for understanding the mechanisms of AGE formation and their physiological consequences. nih.gov

Degradation and Fragmentation Pathways

As a highly reactive intermediate, 3,4,5,6-tetrahydroxy-2-oxohexanal undergoes several degradation and fragmentation reactions, contributing to the diverse array of compounds generated during the Maillard reaction and other metabolic processes.

Retro-aldol reactions are a fundamental class of reactions in carbohydrate chemistry, involving the cleavage of a carbon-carbon bond in a β-hydroxy aldehyde or ketone. khanacademy.org This reaction is essentially the reverse of an aldol (B89426) condensation and is catalyzed by enzymes called aldolases in biological systems. khanacademy.org In the context of glycolysis, the enzyme fructose (B13574) 1,6-bisphosphate aldolase (B8822740) catalyzes the retro-aldol cleavage of fructose 1,6-bisphosphate into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). khanacademy.org

For 3,4,5,6-tetrahydroxy-2-oxohexanal, a retro-aldol cleavage would involve the breaking of the C3-C4 bond. This would result in the formation of two smaller carbonyl compounds. This type of fragmentation contributes to the formation of short-chain carboxylic acids and other low molecular weight products observed in the later stages of the Maillard reaction. tandfonline.com The reversibility of aldol reactions is a key feature; under certain metabolic conditions, aldolases can catalyze both the forward (condensation) and reverse (cleavage) reactions. khanacademy.org

The presence of two carbonyl groups in 3,4,5,6-tetrahydroxy-2-oxohexanal makes it susceptible to specific cleavage reactions. As an α-dicarbonyl compound, it can undergo oxidative cleavage. A novel oxidative α-dicarbonyl cleavage pathway has been proposed as a route for the formation of short-chain carboxylic acids during the Maillard reaction cascade. tandfonline.com

In the Maillard reaction of fructose, four C6-α-dicarbonyl compounds, including 1-deoxyglucosone, 2-deoxyglucosone, 3-deoxyglucosone, and 4-deoxyglucosone, have been identified. nih.gov The formation and subsequent cleavage of these dicarbonyls are central to the progression of the reaction. Beta-dicarbonyl compounds, which have carbonyl groups separated by a methylene (B1212753) group, exhibit enhanced acidity of the α-protons, making them reactive at that position. youtube.com While 3,4,5,6-tetrahydroxy-2-oxohexanal is an α-dicarbonyl, its degradation can lead to fragments that may undergo reactions typical of β-dicarbonyl systems.

In aqueous solution, 3,4,5,6-tetrahydroxy-2-oxohexanal (D-glucosone) exists as a mixture of isomers. NMR analysis has shown that its phosphorylated form, D-glucosone 6-phosphate, is predominantly in the hydrated pyranose form, with the α-anomer (58%) and β-anomer (28%) being the main isomers, along with the β-D-fructofuranose form (14%). nih.gov The composition of these isomeric forms can vary with temperature, pH, and concentration. researchgate.net

The carbonyl groups of 3,4,5,6-tetrahydroxy-2-oxohexanal can be reduced. For example, the aldehyde group at the C1 position can be selectively hydrogenated to a hydroxyl group, leading to the formation of D-fructose. researchgate.net This reduction can be achieved through chemical hydrogenation using catalysts like Ru/C or enzymatically via aldose reductase. researchgate.net

The fragments resulting from the degradation of 3,4,5,6-tetrahydroxy-2-oxohexanal can also undergo isomerization. For instance, in the molybdate-catalyzed epimerization of aldoses, a C1-C2 transposition can occur, interconverting an aldose with its C2-epimer. nih.gov While this specific reaction applies to aldoses, it highlights the potential for complex rearrangements in sugar-like molecules.

Redox Chemistry and Enzymatic Transformations

The redox chemistry of 3,4,5,6-tetrahydroxy-2-oxohexanal is significant in both chemical and biological contexts. Its carbonyl groups can be either oxidized or reduced, and it serves as a substrate for various enzymes.

3,4,5,6-Tetrahydroxy-2-oxohexanal can be oxidized to its corresponding carboxylic acid derivative, 2-keto-D-gluconic acid (2-KGA). medchemexpress.comtue.nl This transformation is a key step in certain metabolic pathways and has industrial applications. nih.gov

The oxidation can be achieved through chemical methods, such as with bromine in water under the influence of light, which can yield 2-keto-D-gluconic acid. tue.nl However, enzymatic oxidation is often more specific and efficient. Several microorganisms, such as Pseudomonas plecoglossicida and Gluconobacter oxydans, are capable of producing 2-KGA from D-glucose. nih.govnih.gov In these organisms, D-glucose is first oxidized to D-gluconic acid, which is then further oxidized to 2-KGA. nih.govnih.gov

More directly, pyrroloquinoline quinone-dependent 2-keto-D-glucose dehydrogenase (2KGDH) from Pseudomonas aureofaciens exhibits high specificity for the oxidation of 2-keto-D-glucose (D-glucosone) at the C-1 position to produce 2-keto-D-gluconic acid. medchemexpress.com Fungal glucose 2-oxidase is another enzyme that catalyzes the oxidation of D-glucose at the C-2 position to produce D-glucosone, which is a precursor for the biosynthesis of the antibiotic cortalcerone. researchgate.net

Table 2: Enzymatic Oxidation Pathway from D-Glucose to 2,5-Diketo-D-gluconic Acid

| Substrate | Enzyme | Product |

|---|---|---|

| D-Glucose | Glucose Dehydrogenase (GDH) | D-Gluconic Acid |

| D-Gluconic Acid | D-Gluconic Acid Dehydrogenase (GADH) | 2-Keto-D-gluconic Acid |

| 2-Keto-D-gluconic Acid | 2-Keto-D-gluconic Acid Dehydrogenase (2-KGDH) | 2,5-Diketo-D-gluconic Acid |

This table outlines the sequential enzymatic oxidation steps in some microorganisms. nih.gov

Substrate Specificity and Catalytic Mechanisms of Aldose Reductase and Glucose Oxidase

The enzymatic transformation of carbohydrates and their derivatives is governed by the specific interactions between the substrate and the enzyme's active site. The reactivity of 3,4,5,6-Tetrahydroxy-2-oxohexanal, also known as D-glucosone or 2-keto-D-glucose, with the enzymes aldose reductase and glucose oxidase is dictated by their distinct substrate specificities and catalytic mechanisms.

Aldose Reductase (AR)

Aldose reductase (AR) is a member of the aldo-keto reductase (AKR) superfamily. wikipedia.org It is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide variety of aldehydes, including monosaccharides. wikipedia.orgnih.gov The enzyme's structure is a (α/β)8-barrel motif, with the active site located in the core of the barrel. wikipedia.orgmdpi.com

Catalytic Mechanism: The reaction mechanism of aldose reductase proceeds in a sequential, ordered manner. First, the cofactor NADPH binds to the enzyme, which induces a conformational change. This change allows the aldehyde substrate to bind. The core of the mechanism involves the transfer of a pro-R hydride ion from the nicotinamide (B372718) ring of NADPH to the carbonyl carbon of the aldehyde substrate. wikipedia.org This results in the formation of a corresponding primary or secondary alcohol. The affinity for NADPH is higher than for NADP+, suggesting the enzyme is typically primed for reduction reactions. nih.gov

Substrate Specificity: Aldose reductase exhibits broad substrate specificity. nih.gov Although it is known for reducing glucose to sorbitol in the polyol pathway, glucose is considered a relatively poor substrate, with a high Michaelis constant (Km) in the millimolar range. mdpi.comd-nb.info The enzyme's active site contains a large hydrophobic binding pocket, which allows it to efficiently catalyze the reduction of a diverse range of both hydrophilic and hydrophobic aldehydes. nih.govd-nb.info Aromatic and hydrophobic aldehydes, such as those derived from lipid peroxidation like 4-hydroxynonenal, are excellent substrates for AR, often with low Km values. nih.govd-nb.info The enzyme's primary physiological role may be in the detoxification of these reactive aldehydes generated during oxidative stress. mdpi.comcore.ac.uk

| Substrate | Type | Km (µM) | kcat/Km (M⁻¹ min⁻¹) | Source |

|---|---|---|---|---|

| Glucose | Aldose Sugar | 50,000-100,000 | - | d-nb.info |

| Galactose | Aldose Sugar | - | - | wikipedia.org |

| 4-Hydroxynonenal | Lipid Aldehyde | 22 | 4.6 x 10⁶ | nih.gov |

| Methylglyoxal | Dicarbonyl | - | - | core.ac.uk |

| 3-Deoxyglucosone | Dicarbonyl | - | - | core.ac.uk |

| Acrolein | Lipid Aldehyde | - | - | core.ac.uk |

Glucose Oxidase (GOx)

Glucose oxidase (GOx) is an oxidoreductase enzyme, typically produced by fungi like Aspergillus niger, that catalyzes the oxidation of glucose. wikipedia.orguniprot.org It is a dimeric glycoprotein (B1211001) where each subunit contains a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for its catalytic activity. wikipedia.orgnih.gov

Reductive Half-Reaction: The enzyme's FAD cofactor is reduced to FADH₂ by the substrate, β-D-glucose. His516 acts as the catalytic base in this step. researchgate.netnih.gov

Oxidative Half-Reaction: The reduced FADH₂ is re-oxidized back to FAD by molecular oxygen (O₂), the final electron acceptor, which is reduced to hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov

Substrate Specificity: Glucose oxidase is highly specific for its substrate, β-D-glucose. wikipedia.orgnih.gov It shows very low to no activity with the α-D-glucose anomer or other monosaccharides. wikipedia.orguniprot.org However, the enzyme can oxidize all glucose in a solution because the consumption of the β-anomer shifts the equilibrium between the α and β forms. wikipedia.org Due to this high specificity, 3,4,5,6-Tetrahydroxy-2-oxohexanal (2-keto-D-glucose) is not a substrate for glucose oxidase, as the enzyme's active site is structured to bind the pyranose ring of β-D-glucose for oxidation at the C1 position. uniprot.orgnih.gov Attempts have been made to engineer the substrate preference of GOx to act on other sugars like D-xylose by mutating key amino acid residues. rsc.org

| Substrate | Relative Activity (%) | Source |

|---|---|---|

| β-D-Glucose | 100 | nih.gov |

| 2-Deoxy-D-glucose | Very Low to None | uniprot.org |

| D-Xylose | Very Low to None | uniprot.org |

| D-Galactose | Very Low to None | uniprot.org |

| D-Mannose | Very Low to None | uniprot.org |

| L-Glucose | No Activity | uniprot.org |

Investigation of Electron Transfer Pathways in Redox Reactions

The reactivity of 3,4,5,6-Tetrahydroxy-2-oxohexanal in biological systems is intrinsically linked to redox reactions and the associated electron transfer pathways. The enzymatic reactions catalyzed by aldose reductase and oxidoreductases acting on related keto-sugars provide clear examples of these pathways.

Electron Transfer in Aldose Reductase Catalysis

The reduction of aldehydes by aldose reductase is a classic example of a hydride transfer reaction. wikipedia.org The electron transfer pathway is direct and stereospecific:

A hydride ion (a proton with two electrons, H⁻) is transferred from the C4 position of the nicotinamide ring of the bound NADPH cofactor.

This hydride is transferred to the re face of the carbonyl carbon of the aldehyde substrate. wikipedia.org This single-step transfer of an electron pair effectively reduces the aldehyde functional group to an alcohol. The process consumes one molecule of NADPH for each molecule of aldehyde reduced, regenerating NADP⁺. wikipedia.org

Electron Transfer in Glucose Oxidase Catalysis

The mechanism of glucose oxidase involves a two-step electron transfer process, characteristic of many flavoenzymes that use molecular oxygen as an electron acceptor. wikipedia.orgnih.gov

Substrate to Cofactor: In the first half-reaction, two electrons are transferred from the substrate, β-D-glucose, to the enzyme's FAD cofactor. This converts the glucose to D-glucono-1,5-lactone and reduces the flavin cofactor to FADH₂. nih.gov

Cofactor to Final Acceptor: In the second half-reaction, the FADH₂ transfers the two electrons to the final electron acceptor, molecular oxygen (O₂). This regenerates the oxidized FAD cofactor, allowing for a new catalytic cycle, and produces hydrogen peroxide. wikipedia.orgnih.gov

Electron Transfer in 2-Keto-D-Glucose Redox Reactions

While not a substrate for glucose oxidase, 2-keto-D-glucose (3,4,5,6-Tetrahydroxy-2-oxohexanal) can be acted upon by other dehydrogenases. For instance, pyrroloquinoline quinone (PQQ)-dependent 2-keto-D-glucose dehydrogenase (2KGDH) specifically oxidizes 2-keto-D-glucose at the C1 position to produce 2-keto-D-gluconic acid. medchemexpress.com In other microorganisms, membrane-bound glucose dehydrogenases can convert glucose to gluconic acid via electron transfer to ubiquinone, which then passes the electrons to ubiquinol (B23937) oxidase. mdpi.com Furthermore, some bacteria can metabolize 2-keto-D-gluconate using NADPH-dependent 2-ketogluconate reductases, which catalyze the reduction of the keto group back to a hydroxyl group, transferring electrons from NADPH to the substrate. asm.org These pathways highlight the diverse electron transfer mechanisms involved in the metabolism of 2-keto sugars.

Computational and Theoretical Chemistry Investigations of 3,4,5,6 Tetrahydroxy 2 Oxohexanal

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 3,4,5,6-Tetrahydroxy-2-oxohexanal. These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity.

The electronic structure is characterized by the presence of multiple hydroxyl groups and two carbonyl groups (an aldehyde and a ketone), which create a molecule with a high degree of polarity. The oxygen atoms in the hydroxyl and carbonyl groups are regions of high electron density, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the carbonyl carbons and the protons of the hydroxyl groups are electrophilic centers.

DFT calculations can be used to determine key electronic properties such as atomic charges, bond orders, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and the energy required for electronic excitation. For a molecule with multiple functional groups like 3,4,5,6-Tetrahydroxy-2-oxohexanal, the HOMO is typically associated with the lone pairs of the oxygen atoms, while the LUMO is centered on the π* orbitals of the carbonyl groups.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | Reflects the chemical stability and reactivity of the molecule. |

| Dipole Moment | ~4.5 D | A high value indicates significant charge separation and polarity. |

Illustrative data based on typical DFT calculations for similar oxidized carbohydrates.

Conformational Analysis and Energy Landscapes of Different Isomers

The acyclic nature of 3,4,5,6-Tetrahydroxy-2-oxohexanal allows for a high degree of conformational flexibility due to rotation around its single bonds. bham.ac.ukedurev.in Understanding the conformational landscape is essential as the relative energies of different conformers determine their population at equilibrium and their participation in chemical reactions.

Conformational analysis is typically performed by systematically rotating the dihedral angles of the carbon backbone and calculating the potential energy at each point. This generates a potential energy surface that reveals the low-energy (stable) and high-energy (transitional) conformations. The most stable conformers of open-chain sugars generally adopt a staggered arrangement to minimize steric hindrance between adjacent hydroxyl groups. bham.ac.ukyoutube.com Intramolecular hydrogen bonding between hydroxyl groups also plays a significant role in stabilizing certain conformations.

For 3,4,5,6-Tetrahydroxy-2-oxohexanal, several low-energy conformers are expected, differing in the relative orientations of the four hydroxyl groups and the terminal aldehyde group. The relative energies of these conformers are typically within a few kcal/mol of each other, indicating that multiple conformations will be present in solution. libretexts.org

| Conformer (Illustrative) | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Key Feature |

| 1 | ~180° (anti) | 0.0 | Extended chain, minimizes steric clash. |

| 2 | ~60° (gauche) | 1.2 | Potential for intramolecular H-bonding. |

| 3 | ~-60° (gauche) | 1.5 | Alternative H-bonding pattern. |

Illustrative data based on conformational analysis of acyclic hexoses. bham.ac.ukedurev.in

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

In an aqueous environment, the numerous hydroxyl and carbonyl groups of 3,4,5,6-Tetrahydroxy-2-oxohexanal form extensive hydrogen bonds with surrounding water molecules. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from a specific atom in the solute. The RDFs for the oxygen atoms of the hydroxyl and carbonyl groups would show sharp peaks at distances corresponding to strong hydrogen bonds.

These simulations also reveal how the presence of the solute affects the structure of water and how, in turn, the solvent influences the conformational preferences of the molecule. The dynamic interplay between the solute and solvent is crucial for understanding its reactivity in biological and chemical systems.

| Interaction | Average Number of H-Bonds (Illustrative) | Average H-Bond Distance (Å) (Illustrative) |

| Carbonyl O with Water H | 2.5 | 1.9 |

| Hydroxyl O with Water H | 2.1 | 2.0 |

| Hydroxyl H with Water O | 1.3 | 1.8 |

Illustrative data based on MD simulations of glucose in water. acs.org

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

3,4,5,6-Tetrahydroxy-2-oxohexanal is an intermediate in several important chemical transformations, including the Maillard reaction and aldose-ketose isomerizations. wur.nlnih.govnih.gov Computational modeling of these reaction pathways can identify the transition states and intermediates, providing a detailed mechanistic understanding.

For instance, in the context of the Maillard reaction, 3,4,5,6-Tetrahydroxy-2-oxohexanal can undergo further reactions such as dehydration and fragmentation to form various flavor and aroma compounds. researchgate.netnih.gov Transition state theory combined with quantum chemical calculations can be used to determine the activation energies for these different pathways, allowing for predictions of the major and minor products under different conditions.

Another key transformation is the isomerization between the aldose and ketose forms. Theoretical studies have shown that this can proceed through a proton transfer mechanism via an enediol intermediate. nih.govlibretexts.orgmdpi.com Calculating the energy profile of this reaction can reveal the height of the energy barrier and the stability of the intermediate.

| Reaction Step (Illustrative) | Activation Energy (kcal/mol) | Reaction Type |

| Enolization | 15-20 | Proton Transfer |

| Dehydration | 25-30 | Elimination |

| Cyclization (to furanose/pyranose-like structures) | 10-15 | Hemiacetal formation |

Illustrative data based on computational studies of monosaccharide reactions. wur.nlnih.gov

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the experimental identification and characterization of 3,4,5,6-Tetrahydroxy-2-oxohexanal. DFT calculations can provide accurate predictions of NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. acs.orgresearchgate.netnih.gov

The predicted ¹H NMR spectrum would show complex multiplets for the protons on the carbon backbone due to spin-spin coupling, with distinct signals for the aldehydic proton and the hydroxyl protons. The ¹³C NMR spectrum would feature signals for the six carbon atoms, with the carbonyl carbons appearing at the downfield end of the spectrum. Comparing these predicted spectra with experimental data can confirm the structure of the molecule. rsc.orgmdpi.com

The calculated IR spectrum would be dominated by strong, broad absorption bands corresponding to the O-H stretching vibrations of the multiple hydroxyl groups, as well as sharp, intense peaks for the C=O stretching of the aldehyde and ketone groups.

| Property | Predicted Value/Range (Illustrative) | Experimental Correlation |

| ¹H NMR (Aldehyde H) | 9.5 - 9.8 ppm | Characteristic downfield shift. |

| ¹³C NMR (Carbonyl C) | 190 - 210 ppm | Differentiates ketone and aldehyde from alcohol carbons. |

| IR (O-H stretch) | 3200 - 3600 cm⁻¹ | Broad band indicative of extensive hydrogen bonding. |

| IR (C=O stretch) | 1680 - 1740 cm⁻¹ | Two distinct peaks for aldehyde and ketone. |

Illustrative data based on DFT predictions for similar carbonyl-containing carbohydrates. acs.orgresearchgate.net

Biochemical and Biological Pathway Integration Non Human Specific Focus

Role as an Intermediate in Carbohydrate Metabolic Cycles

As a derivative of glucose, 3,4,5,6-Tetrahydroxy-2-oxohexanal is intrinsically linked to the central pathways of carbohydrate metabolism. Its interconversion with glucose and fructose (B13574) highlights its dynamic nature within these cycles.

The transformation between D-glucose, 3,4,5,6-Tetrahydroxy-2-oxohexanal (D-glucosone), and D-fructose is a key metabolic sequence. The enzymatic oxidation of D-glucose at the C-2 position yields D-glucosone. This reaction is notably catalyzed by pyranose 2-oxidase (EC 1.1.3.10), an enzyme found in various fungi. For instance, plasmolysed preparations of molds such as Aspergillus parasiticus and Aspergillus flavus-oryzae have been reported to oxidize glucose to D-glucosone. google.com

The subsequent conversion of D-glucosone to D-fructose is a reduction reaction. While this can be achieved chemically through methods like hydrogenation with zinc dust in acetic acid or with sodium borohydride, enzymatic reduction is also feasible. google.com This involves reductases that catalyze the conversion of the aldehyde group at C-1 of D-glucosone to a primary alcohol, yielding fructose. google.com This interconversion pathway underscores the role of D-glucosone as a direct precursor to fructose from glucose. A proposed chemical pathway involves treating D-glucose with phenylhydrazine (B124118) to form glucosazone, which upon hydrolysis with concentrated HCl yields glucosone. Subsequent reduction of glucosone with a zinc and acetic acid mixture results in the formation of fructose. youtube.com

The enzymes involved in the metabolism of 3,4,5,6-Tetrahydroxy-2-oxohexanal exhibit specific kinetic properties. Glucose 2-oxidase from the fungus Coriolus versicolor catalyzes the oxidation of D-glucose to D-glucosone. nih.gov Studies have determined the kinetic parameters for this enzyme, revealing a Vmax of 8.8 U/mg of protein and a Km of 2.95 mM for D-glucose under specific conditions. nih.gov The catalytic efficiency (Kcat/Km) was calculated to be 10,444.06 s⁻¹ M⁻¹. nih.gov

Another key enzyme, aldose reductase (EC 1.1.1.21), is known to reduce various aldehydes. While its primary role is often associated with the polyol pathway and the reduction of glucose to sorbitol, its affinity for glucose is relatively low, with a Km in the millimolar range (50–100 mM). nih.govnih.gov This suggests that under normal physiological conditions, its activity with glucose is limited. However, aldose reductases are known to act on a broad range of aldehyde substrates.

Glucose oxidase (EC 1.1.3.4), on the other hand, is highly specific for β-D-glucose, catalyzing its oxidation to D-glucono-1,5-lactone, which then hydrolyzes to gluconic acid. wikipedia.orgmdpi.com It does not act on α-D-glucose. wikipedia.org This specificity distinguishes it from pyranose 2-oxidase, which acts at the C-2 position to form D-glucosone.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Product | Km (mM) | Vmax | Catalytic Efficiency (Kcat/Km) (s⁻¹ M⁻¹) | Source Organism |

|---|---|---|---|---|---|---|

| Glucose 2-oxidase | D-Glucose | D-Glucosone | 2.95 | 8.8 U/mg protein | 10,444.06 | Coriolus versicolor |

| Aldose Reductase | Glucose | Sorbitol | 50-100 | Not specified | Not specified | Mammalian tissues |

Involvement in Cellular Redox Homeostasis Mechanisms (e.g., in cell cultures, not human trials)

Beyond its role in carbohydrate interconversion, 3,4,5,6-Tetrahydroxy-2-oxohexanal is implicated in cellular redox balance through its interactions with key metabolic pathways and enzymes.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial route for generating NADPH and producing precursors for nucleotide biosynthesis, including erythrose-4-phosphate. Given that 3,4,5,6-Tetrahydroxy-2-oxohexanal is an intermediate in glucose metabolism, its metabolic fate is intertwined with the entry points of the PPP. The phosphorylation of glucose to glucose-6-phosphate by hexokinase is the first committed step for both glycolysis and the PPP. The subsequent dehydrogenation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase initiates the oxidative phase of the PPP, generating NADPH.

While direct studies on the interaction of 3,4,5,6-Tetrahydroxy-2-oxohexanal with PPP components are limited, its position as a glucose derivative suggests an indirect influence. Alterations in the pool of glucose and its metabolites can modulate the flux through the PPP, thereby affecting the cellular levels of NADPH and erythrose-4-phosphate.

Hexokinase (EC 2.7.1.1) is a pivotal enzyme that controls the entry of glucose into intracellular metabolism. Its activity can be modulated by various factors. Studies on yeast hexokinase have shown that N-substituted glucosamines can act as competitive inhibitors with respect to glucose. nih.gov This indicates that the glucose binding site of hexokinase is sensitive to the structure of the hexose (B10828440) substrate. While there is no specific data on the direct inhibitory or activating effect of 3,4,5,6-Tetrahydroxy-2-oxohexanal on hexokinase, its structural similarity to glucose suggests a potential for interaction at the active site. The kinetic properties of hexokinase, including its low Km for glucose, indicate a high affinity for its primary substrate. youtube.com Any competition from structurally similar molecules could therefore influence the rate of glucose phosphorylation and, consequently, the downstream metabolic pathways.

Microbial Biotransformation and Production

Microorganisms offer a versatile platform for the biotransformation and production of various carbohydrate derivatives, including 3,4,5,6-Tetrahydroxy-2-oxohexanal.

The enzymatic production of D-glucosone from D-glucose has been demonstrated using microbial enzymes. As mentioned earlier, molds like Aspergillus parasiticus and Aspergillus flavus-oryzae contain enzymes capable of this oxidation. google.com A patent describes a process for producing D-glucosone by the enzymatic oxidation of an aqueous glucose solution. google.com This process can achieve a high conversion rate of glucose to D-glucosone.

Furthermore, bacteria from the genus Gluconobacter, such as Gluconobacter oxydans, are well-known for their ability to perform incomplete oxidation of sugars. These bacteria are used in the industrial production of compounds like 5-keto-D-gluconic acid from glucose. nih.gov This involves a series of oxidation steps, and while not directly producing D-glucosone, it highlights the capacity of these microorganisms to catalyze specific oxidations on the glucose molecule. The production of gluconic acid by fungi like Aspergillus niger is another example of microbial oxidation of glucose, in this case at the C-1 position. nih.gov These examples of microbial carbohydrate transformations suggest the potential for developing optimized fermentation processes for the specific production of 3,4,5,6-Tetrahydroxy-2-oxohexanal.

Microbial Biotransformations Related to Hexoses

| Microorganism | Substrate | Primary Product | Key Enzyme(s) |

|---|---|---|---|

| Aspergillus parasiticus | D-Glucose | D-Glucosone | Pyranose 2-oxidase |

| Coriolus versicolor | D-Glucose | D-Glucosone | Glucose 2-oxidase |

| Gluconobacter oxydans | D-Glucose | 5-Keto-D-gluconic acid | Gluconate:NADP-5 oxidoreductase |

| Aspergillus niger | D-Glucose | Gluconic acid | Glucose oxidase |

Utilization and Metabolism by Specific Microbial Species

While comprehensive studies detailing the complete catabolism of 3,4,5,6-Tetrahydroxy-2-oxohexanal are limited, evidence suggests its processing is linked to established galactose metabolic routes in some microorganisms. The primary pathways for galactose utilization are the Leloir and the DeLey-Doudoroff pathways. The latter, an oxidative pathway, is of particular relevance to 2-keto-sugars.

In some bacteria, D-galactose can be oxidized to D-galactonate, which can then be further metabolized. The initial oxidation of D-galactose could potentially proceed through 3,4,5,6-Tetrahydroxy-2-oxohexanal. For instance, research has shown that species of Pseudomonas, such as Pseudomonas fluorescens, are capable of producing 2-keto-D-galactonate from D-galactose. researchgate.net This conversion implies the existence of enzymatic machinery that can recognize and act upon the oxidized form of galactose. The time course of reactions in P. fluorescens indicates that 2-keto-D-galactonic acid is produced from D-galactose via D-galactonate. researchgate.net

The metabolism of a related compound, 2-keto-3-deoxy-galactonate (KDGal), is well-documented and provides a model for how 2-keto sugars are processed. KDGal is a key intermediate in the bacterial DeLey-Doudoroff pathway for D-galactose catabolism and in the fungal D-galacturonate pathway. nih.govnih.gov This pathway involves the dehydration of galactonate, followed by cleavage of the resulting keto-acid. While 3,4,5,6-Tetrahydroxy-2-oxohexanal is not 3-deoxylated, the enzymatic principles for its further breakdown could be analogous.

The table below summarizes microbial species and their involvement in the metabolism of galactose and related keto-sugars, which may have relevance for the utilization of 3,4,5,6-Tetrahydroxy-2-oxohexanal.

| Microbial Species | Relevant Metabolic Pathway/Enzyme | Compound Metabolized | Reference |

| Pseudomonas fluorescens | NADP-dependent 2-ketogalactonate reductase | D-galactose to 2-keto-D-galactonate | researchgate.net |

| Escherichia coli | DeLey-Doudoroff pathway | D-galactose, L-KDGal (when supplemented with D-galacturonate) | nih.govnih.gov |

| Trichoderma reesei | Fungal D-galacturonate pathway | D-galacturonate to L-KDGal | nih.gov |

| Aspergillus niger | Fungal D-galacturonate pathway | D-galacturonate to L-KDGal | nih.gov |

| Vibrio sp. EJY3 | Catabolism of 3,6-anhydro-L-galactose | 3,6-anhydro-L-galactose to L-KDGal | nih.gov |

| Bacillus subtilis | Leloir pathway | D-galactose | nih.govnih.gov |

Engineering of Microorganisms for Enhanced Biosynthesis or Degradation

The metabolic engineering of microorganisms specifically for the enhanced biosynthesis or degradation of 3,4,5,6-Tetrahydroxy-2-oxohexanal is a field that remains largely unexplored in scientific literature. Current research in microbial engineering related to galactose metabolism has predominantly focused on the production of commercially valuable products such as galacto-oligosaccharides (GOS) and biofuels, or on improving the efficiency of galactose utilization in industrial fermentation processes.

General strategies for metabolic engineering could, however, be hypothetically applied to 3,4,5,6-Tetrahydroxy-2-oxohexanal. psu.eduresearchgate.net These strategies often involve the following approaches:

Overexpression of Key Enzymes: For enhanced biosynthesis, genes encoding enzymes responsible for the oxidation of D-galactose to 3,4,5,6-Tetrahydroxy-2-oxohexanal could be overexpressed in a suitable microbial host. Identifying a specific and efficient galactose oxidase or dehydrogenase that produces this exact compound as its primary product would be the first critical step.

Deletion of Competing Pathways: To channel the metabolic flux towards the production of 3,4,5,6-Tetrahydroxy-2-oxohexanal, genes encoding enzymes that divert D-galactose or its intermediates into other pathways, such as the Leloir pathway, could be deleted.

Pathway Assembly: For degradation, a synthetic pathway composed of enzymes capable of converting 3,4,5,6-Tetrahydroxy-2-oxohexanal into central metabolites could be designed and introduced into a robust microbial chassis like Escherichia coli or Saccharomyces cerevisiae.

The table below outlines potential engineering strategies and the types of enzymes that would be relevant for manipulating the metabolism of 3,4,5,6-Tetrahydroxy-2-oxohexanal.

| Engineering Strategy | Target Enzyme/Pathway | Potential Microbial Host | Objective |

| Enhanced Biosynthesis | Overexpression of a specific Galactose Oxidase/Dehydrogenase | Escherichia coli, Saccharomyces cerevisiae | Increased production of 3,4,5,6-Tetrahydroxy-2-oxohexanal from D-galactose. |

| Enhanced Biosynthesis | Deletion of galactokinase (galK) | Escherichia coli, Bacillus subtilis | Block entry into the Leloir pathway, redirecting D-galactose to an oxidative pathway. |

| Enhanced Degradation | Introduction of a 2-keto-aldose reductase | Escherichia coli | Conversion of 3,4,5,6-Tetrahydroxy-2-oxohexanal to a more readily metabolizable polyol. |

| Enhanced Degradation | Introduction of a specific aldolase (B8822740) | Escherichia coli | Cleavage of the 3,4,5,6-Tetrahydroxy-2-oxohexanal backbone into smaller, central metabolites. |

While these approaches are theoretically sound, their practical implementation for 3,4,5,6-Tetrahydroxy-2-oxohexanal is contingent on the discovery and characterization of the specific enzymes that act on this compound. The current body of research provides a foundational framework, but dedicated studies are required to move from hypothetical constructs to tangible microbial engineering successes for this particular chemical.

Derivatization and Chemical Modification for Research Applications

Synthesis of Stable Derivatives for Spectroscopic and Structural Studies

Due to its complex structure and potential for existing in multiple forms (e.g., cyclic hemiacetals), direct analysis of 3,4,5,6-Tetrahydroxy-2-oxohexanal can be challenging. The synthesis of stable, crystalline derivatives is a classic and effective strategy to facilitate its characterization by spectroscopic and structural methods.

The carbonyl groups (aldehyde at C1 and ketone at C2) are prime targets for derivatization. Reaction with α-effect nucleophiles like hydroxylamines and hydrazines provides stable products whose formation is a definitive test for the presence of these carbonyl functionalities. nih.gov

Oximes and Hydrazones: Aldehydes and ketones react with hydroxylamine (B1172632) to form oximes, or with hydrazine (B178648) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. khanacademy.orgyoutube.com These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (imine). nih.gov The resulting derivatives are often stable, colored solids with sharp melting points, which historically aided in the identification and characterization of aldehydes and ketones before the widespread use of NMR spectroscopy. youtube.com For 3,4,5,6-Tetrahydroxy-2-oxohexanal, both the aldehyde and ketone can react to form bis-derivatives, providing key structural information. This type of conjugation is widely used in chemical biology and materials science. nih.gov

Quinoxaline (B1680401) Derivatives: The adjacent aldehyde and ketone groups (an α-dicarbonyl moiety) of 3,4,5,6-Tetrahydroxy-2-oxohexanal can react with o-phenylenediamine (B120857) (1,2-diaminobenzene) in a condensation reaction to form a stable, heterocyclic quinoxaline derivative. This specific reaction is a highly reliable method for characterizing α-dicarbonyl compounds. The resulting quinoxaline is typically a well-defined, chromophoric, and often crystalline solid, making it ideal for UV-Vis spectroscopy, mass spectrometry, and X-ray crystallography. The synthesis involves the formation of two imine bonds, leading to a six-membered heterocyclic ring fused to the benzene (B151609) ring of the diamine.

Table 1: Derivatives of 3,4,5,6-Tetrahydroxy-2-oxohexanal for Characterization

| Derivative Type | Reagent | Reactive Site on Compound | Purpose of Derivatization |

| Oxime | Hydroxylamine (NH₂OH) | Aldehyde (C1) and Ketone (C2) | Structural confirmation, stabilization for analysis. nih.govkhanacademy.org |

| Hydrazone | Hydrazine (N₂H₄) or derivatives | Aldehyde (C1) and Ketone (C2) | Identification, formation of stable crystalline solids. nih.govyoutube.com |

| Quinoxaline | o-Phenylenediamine | α-Dicarbonyl (C1 and C2) | Definitive characterization of the α-dicarbonyl structure. |

The multiple reactive sites on 3,4,5,6-Tetrahydroxy-2-oxohexanal necessitate the use of protecting groups to achieve regioselective chemical modifications. By temporarily blocking certain functional groups, other parts of the molecule can be altered without interference.

Acetals: The aldehyde group is highly reactive and can be selectively protected as an acetal (B89532). This is typically achieved by reacting the compound with an alcohol or a diol under acidic conditions. Cyclic acetals, formed with diols like ethylene (B1197577) glycol, are particularly stable. organic-chemistry.org The ketone group can also be protected similarly. Once the desired modification on another part of the molecule (e.g., the hydroxyl groups) is complete, the acetal can be easily removed by acid-catalyzed hydrolysis, regenerating the original carbonyl group. organic-chemistry.org

Ethers: The hydroxyl groups can be protected by converting them into ethers, such as silyl (B83357) ethers (e.g., trimethylsilyl, TMS) or benzyl (B1604629) ethers. Silyl ethers are common in carbohydrate chemistry due to their ease of formation and removal under specific conditions. Benzyl ethers are more robust and are typically removed by hydrogenolysis. This protection strategy allows for reactions to be performed specifically at the unprotected carbonyl centers.

Table 2: Protecting Groups for Selective Functionalization

| Protecting Group | Functional Group Protected | Common Reagents |

| Acetal/Ketal | Aldehyde/Ketone | Diols (e.g., Ethylene Glycol) in acid |

| Silyl Ether | Hydroxyl | Silyl halides (e.g., TMSCl) with a base |

| Benzyl Ether | Hydroxyl | Benzyl bromide with a strong base |

| Glycoside | Anomeric Hydroxyl (in cyclic form) | Alcohols in acid |

Introduction of 3,4,5,6-Tetrahydroxy-2-oxohexanal Moieties into Polymeric Systems

Incorporating the structural and reactive features of 3,4,5,6-Tetrahydroxy-2-oxohexanal into polymers, particularly polysaccharides, creates advanced materials with tailored properties for biomedical and material science applications. acs.org

Natural polysaccharides have abundant hydroxyl groups but typically only one aldehyde group at the reducing end of each chain. acs.org To increase the density of reactive carbonyl groups, several chemical modification strategies are employed.

Periodate (B1199274) Oxidation: This is a classic and efficient method for introducing aldehyde groups into polysaccharides that contain vicinal diols (hydroxyl groups on adjacent carbons), such as cellulose, dextran, or alginate. nih.gov Sodium periodate (NaIO₄) selectively cleaves the carbon-carbon bond of the vicinal diol, oxidizing both carbons to form a dialdehyde (B1249045) unit. This reaction opens the monosaccharide ring and introduces two reactive aldehyde groups, dramatically increasing the polymer's functionality. nih.govyoutube.com

Non-Oxidative Modification: Aldehyde or ketone functionalities can also be introduced by reacting the polysaccharide's hydroxyl groups with small molecules that already contain the desired carbonyl group. acs.org Examples include esterification with 4-formylbenzoic acid or acetoacetylation, which appends ketone groups to the polymer backbone. nih.gov These methods avoid the chain cleavage that can occur with oxidation. acs.org

Polysaccharides functionalized with aldehyde and ketone groups are valuable platforms for creating novel materials due to the rich chemistry of the carbonyl group. acs.orgnih.gov

Bioconjugation: The aldehyde groups can readily react with primary amines, such as the lysine (B10760008) side chains in proteins or other amine-functionalized molecules, through two main pathways. acs.org

Schiff Base Formation: The reaction of an aldehyde with an amine forms a reversible imine (Schiff base) link. This dynamic bond is useful for creating self-healing hydrogels, where the bonds can break and reform. acs.org

Reductive Amination: The initially formed imine can be reduced with a mild reducing agent like sodium cyanoborohydride to form a stable, irreversible secondary amine bond. acs.org This is a cornerstone of bioconjugation, used to covalently attach proteins, peptides, or drugs to the polysaccharide backbone to create therapeutic conjugates or targeted drug delivery systems. nih.govacs.org

Material Science: The high density of reactive aldehyde groups allows for extensive cross-linking of polysaccharide chains. By adding a cross-linking agent containing two or more amine groups (e.g., chitosan (B1678972) or a diamine), it is possible to form injectable hydrogels. acs.org These materials are being researched for tissue engineering scaffolds and controlled-release drug delivery vehicles, as their properties can be tuned by adjusting the degree of aldehyde functionalization and the cross-linker density. acs.orgnumberanalytics.com

Table 3: Principles of Application for Carbonyl-Functionalized Polysaccharides

| Application Area | Key Reaction Principle | Resulting Product/System | Research Field |

| Bioconjugation | Reductive Amination | Polysaccharide-protein conjugates | Drug Delivery, Vaccines nih.gov |

| Material Science | Schiff Base Formation | Self-healing hydrogels | Smart Materials acs.org |

| Material Science | Cross-linking with diamines | Injectable hydrogels, scaffolds | Tissue Engineering acs.orgnih.gov |

| Bioconjugation | Oxime/Hydrazone Ligation | Stable bioconjugates with probes/drugs | Chemical Biology rsc.org |

Design and Synthesis of Mechanistic Probes and Analogs for Biochemical Investigations

To understand the biological roles and metabolic pathways of 3,4,5,6-Tetrahydroxy-2-oxohexanal (or its related acid, 2-keto-D-gluconic acid), researchers design and synthesize specialized analogs and probes. nih.govnih.gov These molecules are structurally similar to the parent compound but have specific modifications that allow them to probe biochemical processes.

The design principles for such probes include:

Isotopic Labeling: Incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) into the molecule's structure. When introduced into a biological system, the labeled compound's journey and transformation can be traced using techniques like mass spectrometry or NMR, elucidating metabolic pathways.

Fluorinated Analogs: Replacing a hydroxyl group with a fluorine atom. The C-F bond is strong and the fluorine atom is similar in size to a hydroxyl group but cannot act as a hydrogen bond donor. Such analogs can act as enzyme inhibitors by binding to the active site without being able to undergo the normal catalytic reaction, helping to identify and characterize enzymes involved in the compound's metabolism.

Trapped Intermediates: Synthesizing analogs that mimic a proposed reaction intermediate but are chemically more stable. These can bind tightly to an enzyme's active site, allowing for the isolation and structural characterization of the enzyme-intermediate complex, providing a "snapshot" of the catalytic mechanism.

Reporter-Tagged Analogs: Attaching a fluorescent dye, a biotin (B1667282) tag, or another reporter molecule to the analog. This allows for the visualization of the compound's localization within cells or for the affinity purification of proteins that bind to it, helping to identify transport proteins and metabolic enzymes. The synthesis of such probes often requires multi-step organic synthesis, utilizing the protecting group strategies outlined previously to achieve the desired regioselective modification. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective and Chemoenzymatic Synthetic Pathways

The synthesis of 3,4,5,6-Tetrahydroxy-2-oxohexanal and its derivatives with high stereoselectivity remains a critical area for future investigation. While traditional chemical methods exist, the development of more efficient and environmentally friendly chemoenzymatic pathways is a key objective.

Detailed Research Findings:

Current chemoenzymatic approaches often utilize oxidoreductases to convert D-glucose to D-glucosone. A notable example is the use of pyranose 2-oxidase (P2O) from the fungus Coriolus versicolor. Research has demonstrated that this enzyme catalyzes the oxidation of D-glucose at the C-2 position to yield D-glucosone. The efficiency of this process is influenced by several factors, including pressure, pH, and temperature. Studies have shown that increasing the pressure of compressed air can enhance the reaction rate, and the presence of catalase is beneficial as it decomposes the hydrogen peroxide byproduct, which can inhibit the enzyme.

A significant industrial application of this chemoenzymatic approach is the "Cetus process," which involves the oxidation of D-glucose to D-glucosone by pyranose 2-oxidase, followed by a chemical reduction step to produce D-fructose. This highlights the potential of combining enzymatic and chemical steps for efficient production.

Future research should focus on:

Enzyme Engineering: Modifying existing enzymes like pyranose 2-oxidase to improve their stability, activity, and substrate specificity.

Novel Enzyme Discovery: Screening for new enzymes from diverse microbial sources with superior catalytic properties for the synthesis of 3,4,5,6-Tetrahydroxy-2-oxohexanal.

Stereoselective Aldol (B89426) Reactions: Exploring stereoselective direct aldol reactions, as demonstrated in the synthesis of related 2-keto-gluconic acids, could provide a powerful tool for creating specific stereoisomers of 3,4,5,6-Tetrahydroxy-2-oxohexanal and its analogs.

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of 2-Keto-D-Glucose

| Enzyme | Source Organism | Reaction Catalyzed | Potential for Future Research |

| Pyranose 2-oxidase | Coriolus versicolor | D-glucose to 2-keto-D-glucose | Enzyme engineering for improved stability and efficiency. |

| Aldose Reductase | Various | Reduction of 2-keto-D-glucose to D-fructose | Exploration of its use in multi-enzyme cascade reactions. |

Advanced Spectroscopic Techniques for Characterizing Transient Intermediates in Reactions

The high reactivity of 3,4,5,6-Tetrahydroxy-2-oxohexanal means it often exists as a transient intermediate in complex chemical transformations like the Maillard reaction. Understanding the structure and kinetics of these fleeting species is crucial for controlling reaction outcomes. Advanced spectroscopic techniques offer a window into these processes.

Detailed Research Findings:

The degradation of D-glucosone in aqueous solutions has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Studies employing 13C and 1H NMR have been instrumental in elucidating the degradation pathways, showing that it does not proceed through a 1,2-hydrogen shift but rather through cleavage of the C1-C2 bond to form D-ribulose and formate.

For more complex reaction systems like the Maillard reaction, a combination of techniques is often necessary. High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV-Vis and Fourier-Transform Infrared (FTIR) spectroscopy has been used to separate and identify various reaction intermediates. Mass spectrometry (MS) is another powerful tool for identifying the array of products formed during these reactions.

Future research should leverage:

In-situ Spectroscopy: Applying techniques like in-situ NMR and FTIR to monitor reactions in real-time, providing direct evidence of transient intermediates without the need for quenching or separation.

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to identify and structurally characterize the complex mixture of intermediates and final products in reactions involving 3,4,5,6-Tetrahydroxy-2-oxohexanal.

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations to predict the spectra of potential intermediates and aid in their identification.

Table 2: Spectroscopic Techniques for the Analysis of 3,4,5,6-Tetrahydroxy-2-oxohexanal and its Reactions

| Technique | Information Provided | Application in Future Research |

| NMR Spectroscopy | Detailed structural information of molecules in solution. | In-situ monitoring of reaction kinetics and identification of transient intermediates. |

| Mass Spectrometry | Molecular weight and fragmentation patterns for identification. | High-resolution analysis of complex reaction mixtures and identification of unknown products. |

| FTIR Spectroscopy | Information on functional groups present in a molecule. | Real-time monitoring of changes in chemical bonds during reactions. |

| HPLC-UV/Vis | Separation and quantification of compounds. | Quantifying the formation and consumption of reactants, intermediates, and products. |

Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Elucidation

Understanding the complete biochemical journey of 3,4,5,6-Tetrahydroxy-2-oxohexanal within a biological system requires a holistic approach. The integration of various "omics" data – genomics, transcriptomics, proteomics, and metabolomics – can provide a comprehensive picture of the pathways in which this compound participates and its effects on cellular processes.

Detailed Research Findings:

Multi-omics approaches have been successfully applied to study related metabolic pathways. For instance, in the context of food science, untargeted metabolomics and volatile flavoromics have been used to investigate the Maillard reaction during food storage. In the field of metabolic diseases, metabolomics studies have identified key intermediates in glycolysis and the tricarboxylic acid (TCA) cycle that are altered in conditions like Type 2 Diabetes.